Isopropyl 2-Bromo-5-cyanobenzoate
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Overview
Description
Isopropyl 2-Bromo-5-cyanobenzoate: is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a cyano group at the 5-position, with an isopropyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-Bromo-5-cyanobenzoate typically involves the bromination of 5-cyanobenzoic acid followed by esterification. One common method includes the bromination of 5-cyanobenzoic acid using bromine in the presence of a catalyst, followed by esterification with isopropanol under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow-flash chemistry. This method allows for efficient scale-up and precise control of reaction conditions, such as temperature and reaction time. The use of flow microreactors enhances the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-Bromo-5-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and organoboron reagents under mild conditions.
Reduction: Typically involves hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Employs oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Reduction Products: Aminobenzoates.
Oxidation Products: Carboxylic acids.
Scientific Research Applications
Isopropyl 2-Bromo-5-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 2-Bromo-5-cyanobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and cyano group are key functional groups that participate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- Ethyl 2-Bromo-5-cyanobenzoate
- tert-Butyl 2-Bromo-5-cyanobenzoate
- Methyl 2-Bromo-5-cyanobenzoate
Comparison: Isopropyl 2-Bromo-5-cyanobenzoate is unique due to its isopropyl ester group, which can influence its reactivity and solubility compared to other esters like ethyl or tert-butyl esters. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
propan-2-yl 2-bromo-5-cyanobenzoate |
InChI |
InChI=1S/C11H10BrNO2/c1-7(2)15-11(14)9-5-8(6-13)3-4-10(9)12/h3-5,7H,1-2H3 |
InChI Key |
TYTASJSMDQNYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)C#N)Br |
Origin of Product |
United States |
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